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Mytilus defensin -

Mytilus defensin

Catalog Number: EVT-245197
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Product Introduction

Overview

Mytilus defensin is a type of antimicrobial peptide derived from the Mediterranean mussel, specifically Mytilus galloprovincialis. This peptide plays a crucial role in the innate immune response of mussels, providing defense against various pathogens. Mytilus defensins are part of a broader family of defensins, which are cationic polypeptides known for their broad-spectrum antimicrobial properties. They are characterized by their ability to disrupt microbial membranes due to their positive charge, thus contributing to the host's defense mechanisms.

Source and Classification

Mytilus defensins are primarily sourced from the hemocytes (blood cells) of Mytilus galloprovincialis. They belong to the defensin superfamily, which includes various classes based on structural and functional characteristics. The classification of defensins often considers their sequence homology, structural motifs, and disulfide bond connectivity. Mytilus defensins can be further categorized into different isoforms, such as Mytilin and Myticofensin, based on their amino acid sequences and biological functions .

Synthesis Analysis

Methods

The synthesis of Mytilus defensins involves several key steps:

  1. Gene Cloning: The genes encoding Mytilus defensins are amplified using polymerase chain reaction techniques from mussel cDNA libraries.
  2. Recombinant Expression: The amplified genes are inserted into expression vectors (e.g., pET32a) for recombinant protein production in bacterial systems. This process often includes the use of tags (like His-tags) for purification purposes.
  3. Protein Purification: Following expression, proteins are extracted and purified using techniques such as affinity chromatography and sodium dodecyl sulfate–polyacrylamide gel electrophoresis to confirm the presence and purity of the target peptides .

Technical Details

The construction of recombinant plasmids typically involves digesting PCR products with restriction enzymes (e.g., KpnI and BamHI) and ligating them into vectors using T4 ligase. Induction of protein expression is accomplished using isopropyl β-D-1-thiogalactopyranoside at specific temperatures and times to optimize yield .

Molecular Structure Analysis

Structure

Mytilus defensins exhibit a characteristic structure that includes:

  • Disulfide Bonds: These bonds stabilize the peptide structure, contributing to its resistance against heat and proteolytic degradation.
  • Secondary Structures: Predominantly composed of beta-sheets, which are essential for their biological activity.

Data

The molecular weight of Mytilus defensins varies depending on the specific isoform but generally falls within the range of 4,000 to 5,500 Daltons. The presence of six conserved cysteine residues is typical among members of this peptide family, facilitating intramolecular disulfide bonding .

Chemical Reactions Analysis

Reactions

Mytilus defensins primarily engage in interactions with microbial membranes through electrostatic attraction due to their positive charge. This interaction leads to membrane disruption, resulting in cell lysis or inhibition of microbial growth.

Technical Details

The mechanism by which Mytilus defensins exert their antimicrobial effects involves:

  • Binding: The peptide binds to negatively charged components on bacterial membranes.
  • Membrane Disruption: This binding induces pore formation or complete disruption of the membrane integrity .
Mechanism of Action

The action mechanism of Mytilus defensin can be summarized as follows:

  1. Target Recognition: The peptide identifies and binds to microbial surfaces.
  2. Membrane Interaction: The positively charged regions interact with negatively charged phospholipids in microbial membranes.
  3. Pore Formation: This interaction leads to structural changes in the membrane, causing leakage or cell death.

Data from various studies indicate that these peptides can effectively inhibit both Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum antimicrobial capabilities .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Mytilus defensins are soluble in aqueous solutions, which is critical for their function in biological systems.
  • Stability: They demonstrate high stability across a range of temperatures and pH levels due to their disulfide-rich structures.

Chemical Properties

  • Charge: Mytilus defensins typically have a net positive charge at physiological pH, enhancing their interaction with negatively charged bacterial membranes.
  • Isoelectric Point: The isoelectric point varies among different isoforms but generally falls between 7 and 9, influencing solubility and activity under different physiological conditions .
Applications

Mytilus defensins have garnered interest for various scientific applications:

  • Antimicrobial Agents: Their potent antibacterial properties make them candidates for developing new antibiotics, particularly against resistant strains.
  • Biotechnology: Research into these peptides has potential implications in biotechnology for enhancing disease resistance in aquaculture species.
  • Pharmaceuticals: There is ongoing exploration into utilizing these peptides in drug formulations aimed at treating infections or enhancing immune responses .
Introduction to Mytilus Defensin in Invertebrate Innate Immunity

Role of Antimicrobial Peptides (AMPs) in Molluscan Immune Systems

Molluscan immunity relies on an arsenal of AMPs that provide broad-spectrum protection through rapid, non-specific mechanisms. In Mytilus species, AMPs function as essential humoral factors within a multi-layered defense strategy:

  • Cellular Production and Release: Hemocytes serve as primary AMP factories, where defensins are packaged into granules and released into hemolymph following pathogenic challenge. This regulated exocytosis enables swift systemic distribution – for instance, MGD-1 concentration spikes in mussel plasma post-exposure to bacteria [6].
  • Membrane-Targeting Mechanisms: Mytilus defensins adopt amphipathic structures that selectively disrupt microbial membranes. The conserved cystine-stabilized α-helix/β-sheet (CSαβ) motif facilitates pore formation in bacterial membranes, causing ion leakage and cell death. This electroselective mechanism minimizes host cell damage while maintaining efficacy against resistant strains [7] [9].
  • Complementary AMP Families: Beyond defensins, mussels deploy diversified AMP suites including mytilins, myticins, mytimacins, and big defensins. Each family exhibits distinct structural motifs and target specificities, creating a synergistic defensive network. Big defensins, characterized by an N-terminal hydrophobic domain and C-terminal β-defensin-like region, retain activity in high-salt environments typical of marine habitats [2] [9].

Table 1: Major AMP Families in Mytilus spp.

AMP FamilyRepresentative PeptidesCysteine ResiduesStructural MotifActivity Spectrum
DefensinMGD-1, MGD-28CSαβ with 4 disulfidesGram+/Gram- bacteria
Big DefensinMgBD1-86 (C-terminal domain)N-terminal hydrophobic + C-terminal β-defensinBroad-spectrum, salt-stable
MytimacinMyticin A, B10UnknownAntibacterial
MytilinMytilin A-G14-6β-hairpinAntifungal/antibacterial

This multi-AMP system enables Mytilus to respond to diverse pathogens with minimal adaptive machinery. Transcriptomic analyses reveal tissue-specific AMP expression patterns – defensins predominantly in hemocytes and gills – aligning with portal-of-entry defense needs [2] [6]. The system’s robustness stems from constitutive baseline production coupled with inducible upregulation (e.g., >10-fold MGD-1 increase post-challenge), providing both immediate protection and adaptive amplification [6].

Evolutionary Significance of Defensin-Like Peptides in Marine Bivalves

Defensin evolution in bivalves reflects dynamic genomic processes shaped by relentless pathogen pressure:

  • Whole Genome Duplication (WGD) Events: Genomic analyses reveal two ancient WGDs (α and β events) in the Mytilidae lineage, occurring approximately 50-80 million years ago. These events provided raw genetic material for defensin diversification. Mytilus edulis retains 69,246 protein-coding genes – significantly more than non-bivalve invertebrates – with AMP gene families showing disproportionate expansion [5].
  • Lineage-Specific Gene Radiation: Following WGDs, tandem gene duplication propelled defensin diversification. The Mediterranean mussel (M. galloprovincialis) possesses eight big defensin (MgBD) genes, while the Asian green mussel (Perna viridis) evolved unique defensins (Pv-Def) with structural convergence toward arthropod defensins. This radiation enabled functional specialization – some defensins target bacteria, while others gain antifungal properties [4] [5] [9].
  • Phylogenetic Conservation and Innovation: Big defensins represent an evolutionarily transitional form between invertebrate and vertebrate defensins. Their bipartite structure (hydrophobic N-domain + β-defensin C-domain) mirrors ancestral peptides hypothesized to have given rise to vertebrate β-defensins through N-domain loss. This domain architecture persists in phylogenetically disparate marine invertebrates (horseshoe crabs, bivalves, amphioxus), suggesting conserved functional value in marine environments [9].

Table 2: Phylogenetic Distribution of Defensin Types in Marine Invertebrates

Taxonomic GroupRepresentative SpeciesDefensin TypesGenomic Features
Bivalvia (Mytilidae)Mytilus galloprovincialisDefensin, Big defensin, MytimacinTandem gene clusters; Gene PAV
ChelicerataTachypleus tridentatusBig defensinSingle gene
CephalochordataBranchiostoma floridaeBig defensinConserved synteny
CrustaceaLitopenaeus vannameiCrustins, PenaeidinsIndependent AMP radiations

The "patchy" phylogenetic distribution of big defensins across mollusks, chelicerates, and chordates suggests multiple independent gene loss events, with retention primarily in marine-adapted taxa. This distribution pattern correlates with their salt-stable antimicrobial mechanism – a trait potentially superfluous in terrestrial lineages [9]. Genomic flexibility further manifests through gene presence-absence variation (PAV), where individuals within a species may possess different defensin gene complements, potentially enhancing population-level immune resilience [5] [9].

Mytilus Defensin as a Model for Studying Host-Pathogen Coevolution

Mytilus defensins exemplify arms race dynamics through molecular adaptation and functional diversification:

  • Inducible Expression as Coevolution Indicator: Bacterial challenge triggers rapid defensin synthesis and release – hemocyte MGD-1 mRNA increases within hours, followed by plasma peptide surges. This inducibility represents an evolved response balancing energetic costs with threat level. Different pathogens elicit distinct defensin expression profiles; Vibrio species provoke stronger upregulation than Micrococcus, suggesting pathogen-specific defense tuning [2] [6].
  • Structural Innovations Countering Pathogen Evasion: The four-disulfide scaffold of MGD-1 (versus three in insect defensins) enhances stability against proteolytic degradation – a common bacterial evasion tactic. The unusual C4-P5 cis-amide bond creates a structural kink potentially hindering pathogen protease access. Such innovations demonstrate how defensive peptides evolve to counter microbial resistance mechanisms [1] [4].
  • Gene Family Diversification Enhancing Defense Breadth: Lineage-specific defensin duplications enable functional specialization. In M. coruscus, seven myticofensin paralogs exhibit differential tissue expression and pathogen responsiveness: some specialize against Vibrio in hemocytes, others target fungi in gills. This subfunctionalization expands the antimicrobial portfolio without compromising ancestral functions [4].
  • Ecological Adaptation Signatures: Defensins display molecular adaptations to local microbial threats. Mussels from high-pathogen intertidal zones express defensin variants with enhanced LPS binding affinity compared to subtidal populations. This spatial variation mirrors vertebrate MHC polymorphisms, suggesting convergent evolution in pathogen recognition systems [3] [7].

Predator-driven selection indirectly shapes defensin evolution through life-history trade-offs. Mussels exposed to crab predators develop thicker shells but exhibit slower growth and delayed defensin upregulation, potentially creating windows of immune vulnerability. This demonstrates how multi-stress environments drive compensatory adaptations in immune effectors [3].

Concluding Remarks

Mytilus defensins illuminate fundamental principles of invertebrate immunity: the strategic value of gene duplication in immune diversification, the trade-offs between constitutive and inducible defenses, and the evolutionary solutions to environmental stability challenges. Their salt-tolerant antimicrobial action positions them as promising templates for designing therapeutics targeting marine-acquired infections or cystic fibrosis-related pathogens. Future research leveraging Mytilus genome resources will unravel how cis-regulatory elements control defensin induction dynamics and how epigenetic modifications fine-tune expression across environmental gradients.

Complete List of Compounds:

  • Mytilus defensin (MGD-1, MGD-2)
  • Big defensin (MgBD1-8)
  • Mytimacin
  • Mytilin (A-G1 variants)
  • Myticin (A, B)
  • Myticofensin
  • Pv-Def
  • Tt-BigDef

Properties

Product Name

Mytilus defensin

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